molecular formula C26H49NO8S B1649283 牛磺熊去氧胆酸二水合物 CAS No. 117609-50-4

牛磺熊去氧胆酸二水合物

货号: B1649283
CAS 编号: 117609-50-4
分子量: 535.7 g/mol
InChI 键: BNXLUNVCHFIPFY-GUBAPICVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tauroursodeoxycholic acid dihydrate, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity . It significantly reduces the expression of apoptotic molecules such as caspase-3 and caspase-12 .


Synthesis Analysis

Four solid forms of tauroursodeoxycholic acid (TUDCA) were investigated by X-ray diffraction, morphological analysis, thermogravimetry, differential scanning calorimetry, and near-infrared (NIR) spectroscopic analysis . Results indicated that TUDCA existed as dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .


Molecular Structure Analysis

Tauroursodeoxycholic acid dihydrate is formed through the bonding of the amino group of taurine with the carboxyl group of UDCA .


Chemical Reactions Analysis

Solid-state transformations of TUDCA were extensively investigated and shown to be significantly affected by temperature and milling . Direct transformation of Form I into Form II occurred at high temperatures (100 °C and 150 °C), whereas that of Form II into Form I easily occurred at 25 °C .


Physical and Chemical Properties Analysis

Tauroursodeoxycholic acid dihydrate is a white to almost white powder to crystal . It is highly hydrophilic . It exists in four solid forms: dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .

科学研究应用

神经退行性疾病

TUDCA 在减轻与神经退行性疾病相关的症状方面显示出希望,例如帕金森病 (PD)、肌萎缩侧索硬化症 (ALS) 和阿尔茨海默病。它具有神经保护作用,可以抑制这些疾病的病理变化 .

肝胆疾病

TUDCA 由于其抗凋亡特性,对治疗肝胆疾病有益。它可以改善肝功能,并已用于治疗原发性胆汁性胆管炎等疾病 .

糖尿病性视网膜病变

在糖尿病性视网膜病变模型中,TUDCA 在预防病理变化方面有效,表明它在与糖尿病相关的眼部疾病中具有潜在的治疗作用 .

凋亡相关疾病

TUDCA 通过发挥抗凋亡活性来预防凋亡相关疾病。这种特性使其成为各种以细胞死亡为重要因素的疾病的潜在治疗工具 .

分子伴侣活性

TUDCA 充当分子伴侣,有助于蛋白质的正确折叠。这种活性对于维持细胞稳态和预防与蛋白质错误折叠相关的疾病至关重要 .

中医药

历史上,TUDCA 在中医药中因其治疗特性而被使用。其当代药理应用得到了几个世纪传统使用的支持 .

作用机制

Target of Action

Tauroursodeoxycholic acid dihydrate (TUDCA) is a highly hydrophilic tertiary bile acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . These organelles play crucial roles in maintaining cellular homeostasis, protein folding, and apoptosis .

Mode of Action

TUDCA interacts with its targets to exert anti-apoptotic and ER stress response dampening effects . It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .

Biochemical Pathways

TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, TUDCA has been found to modulate epigenetic factors .

Pharmacokinetics

TUDCA can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . This property impacts the bioavailability of TUDCA and its therapeutic efficacy.

Result of Action

The molecular and cellular effects of TUDCA’s action are diverse. It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . It has also been found to act as a therapeutic agent in certain types of cancer .

Action Environment

The action, efficacy, and stability of TUDCA can be influenced by environmental factors. For instance, temperature and milling significantly affect the solid-state transformations of TUDCA . Additionally, gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .

安全和危害

Tauroursodeoxycholic acid dihydrate may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if inhaled, absorbed through skin, or swallowed .

未来方向

Tauroursodeoxycholic acid dihydrate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It stands as a promising treatment for neurodegenerative diseases .

生化分析

Biochemical Properties

Tauroursodeoxycholic acid dihydrate plays a significant role in biochemical reactions. It inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death . It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response .

Cellular Effects

Tauroursodeoxycholic acid dihydrate has a profound impact on various types of cells and cellular processes. It exhibits cytoprotective effects, mainly attributed to the alleviation of ER stress and stabilization of the unfolded protein response . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation in many in-vitro and in-vivo models of various diseases .

Molecular Mechanism

The molecular mechanism of action of Tauroursodeoxycholic acid dihydrate is multifaceted. It disrupts the mitochondrial pathway of cell death, inhibits oxygen-radical production, ameliorates ER stress, and stabilizes the unfolded protein response . It also reduces the deposition of Amyloid-β protein, regulates apoptotic pathways, prevents tau hyperphosphorylation and aggregation, protects neuronal synapses, exhibits anti-inflammatory properties, and improves metabolic disorders .

Temporal Effects in Laboratory Settings

It has been shown to dramatically decrease the clinical, histological, and biochemical signs of inflammation in different disease models through reducing ER stress in cells .

Dosage Effects in Animal Models

The effects of Tauroursodeoxycholic acid dihydrate vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .

Metabolic Pathways

Tauroursodeoxycholic acid dihydrate is involved in several metabolic pathways. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .

Transport and Distribution

Tauroursodeoxycholic acid dihydrate is transported and distributed within cells and tissues. It is secreted with bile into the large intestine where gut microbiota transforms it into UDCA. Finally, UDCA returns to the liver with enterohepatic circulation and is there conjugated with taurine to form Tauroursodeoxycholic acid dihydrate .

Subcellular Localization

It is known that it can cross the blood-brain barrier , indicating its ability to reach various compartments within the cell.

属性

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLUNVCHFIPFY-GUBAPICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117609-50-4
Record name Tauroursodeoxycholic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAURURSODIOL DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauroursodeoxycholic acid dihydrate
Reactant of Route 2
Reactant of Route 2
Tauroursodeoxycholic acid dihydrate
Reactant of Route 3
Reactant of Route 3
Tauroursodeoxycholic acid dihydrate
Reactant of Route 4
Reactant of Route 4
Tauroursodeoxycholic acid dihydrate
Reactant of Route 5
Reactant of Route 5
Tauroursodeoxycholic acid dihydrate
Reactant of Route 6
Reactant of Route 6
Tauroursodeoxycholic acid dihydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。